5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
5-Chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is notable for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide, which is then chlorinated to introduce the chlorine atom at the 5-position .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution with a halogenating agent could produce a halogenated derivative .
Scientific Research Applications
5-Chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines or antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the chlorine atom at the 5-position.
5-Chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide: Chlorine atom is at a different position on the pyrazole ring
Uniqueness
The presence of the chlorine atom at the 5-position of the benzofuran ring in 5-chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide is a unique feature that can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, thereby increasing its potency and efficacy .
Properties
Molecular Formula |
C22H20ClN3O3 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-chloro-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H20ClN3O3/c1-13-10-19-17(11-18(13)23)14(2)21(29-19)22(27)25-20-8-9-24-26(20)12-15-4-6-16(28-3)7-5-15/h4-11H,12H2,1-3H3,(H,25,27) |
InChI Key |
DEDPXPHRMNQLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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